![molecular formula C10H11ClO5S B3363035 3-[4-(Chlorosulfonyl)-2-methylphenoxy]propanoic acid CAS No. 1016822-12-0](/img/structure/B3363035.png)
3-[4-(Chlorosulfonyl)-2-methylphenoxy]propanoic acid
Vue d'ensemble
Description
3-[4-(Chlorosulfonyl)-2-methylphenoxy]propanoic acid is a chemical compound with the molecular formula C10H11ClO5S . It is also known by other names such as 3-4-chlorosulfonyl phenyl propanoic acid, benzenepropanoicacid, 4-chlorosulfonyl, 3-4-chlorosulphonyl phenyl propanoic acid, and others . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular weight of 3-[4-(Chlorosulfonyl)-2-methylphenoxy]propanoic acid is 264.683 Da . The InChI Key is INJMPXHPNFJMLG-UHFFFAOYSA-N . The SMILES structure is OC(=O)CCC1=CC=C(C=C1)S(Cl)(=O)=O .Physical And Chemical Properties Analysis
The molecular weight of 3-[4-(Chlorosulfonyl)-2-methylphenoxy]propanoic acid is 264.683 Da . The InChI Key is INJMPXHPNFJMLG-UHFFFAOYSA-N . The SMILES structure is OC(=O)CCC1=CC=C(C=C1)S(Cl)(=O)=O .Applications De Recherche Scientifique
Detection and Analysis Techniques
A study detailed a sensitive and accurate method for determining two model phenoxy herbicides, closely related to the compound , in water samples. This involved phase transfer catalyst-assisted microextraction with simultaneous derivatization, followed by GC-MS analysis, highlighting the importance of derivatization and phase transfer catalyst for analyte resolution and sensitivity. The method was applied to seawater and tap water samples, demonstrating its effectiveness in detecting low concentrations of phenoxy herbicides in real samples (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).
Environmental Behavior and Degradation
Research on the adsorption and degradation of phenoxyalkanoic acid herbicides in soils reviewed their potential for groundwater contamination. The findings indicated that herbicides like dichlorprop and mecoprop (closely related to the compound of interest) show variable adsorption and degradation rates, which are crucial for assessing their environmental impact and leaching potential into groundwater (Paszko, Muszyński, Materska, Bojanowska, Kostecka, & Jackowska, 2016).
Biodegradation for Water Treatment
A study investigated the establishment of bacterial herbicide degraders in a sand filter treating groundwater contaminated with phenoxypropionate herbicides, highlighting the potential for bioremediation of contaminated water bodies. The research demonstrated an increase in degrader populations over time and suggested potential degrader bacteria involved in the process, offering insights into bioremediation strategies (Feld, Nielsen, Hansen, Aamand, & Albers, 2015).
Enantioselective Catabolism
Another study on the enantioselective catabolism of dichlorprop by Sphingopyxis sp. DBS4 explored the microbial degradation of this herbicide, demonstrating the bacterium's capability to utilize both enantiomers as carbon sources. This research is essential for understanding the environmental fate of such herbicides and for developing bioremediation strategies for sites contaminated with phenoxyalkanoic acid herbicides (Zhang, Hang, Zhou, Qiao, & Jiang, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-chlorosulfonyl-2-methylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO5S/c1-7-6-8(17(11,14)15)2-3-9(7)16-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPOCWCVUVRRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Chlorosulfonyl)-2-methylphenoxy]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



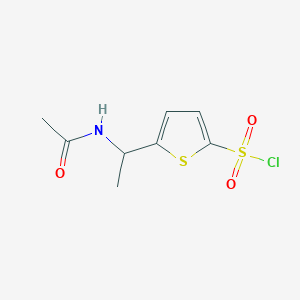
![3-[(2-Phenoxyethoxy)methyl]aniline](/img/structure/B3362956.png)
![6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3362961.png)
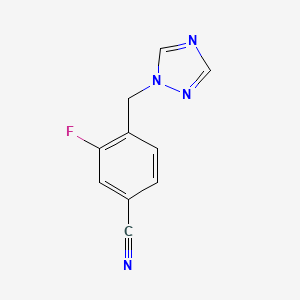
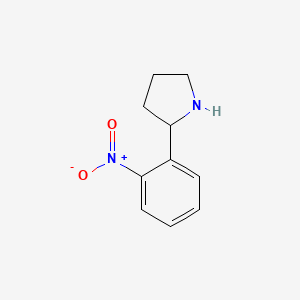
![3-[(Cyclohexyloxy)methyl]benzonitrile](/img/structure/B3362984.png)
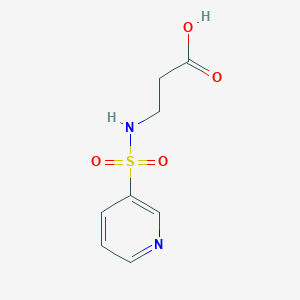

![2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B3362995.png)
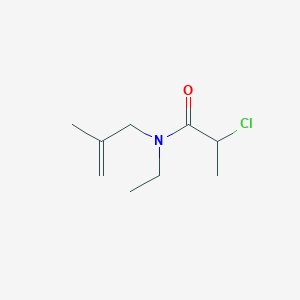
![4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid](/img/structure/B3362999.png)
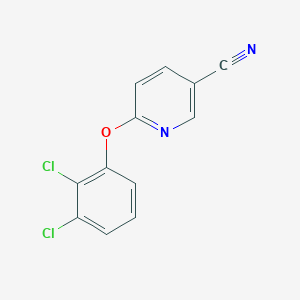
![2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B3363014.png)
